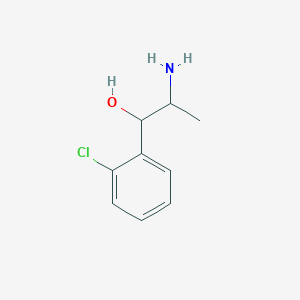

2-Amino-1-(2-chlorophenyl)-1-propanol

Description

2-Amino-1-(2-chlorophenyl)-1-propanol is a chiral amino alcohol derivative characterized by a propanol backbone substituted with an amino group at the second carbon and a 2-chlorophenyl group at the first carbon. The chlorine substituent on the aromatic ring enhances lipophilicity, which may influence bioavailability and receptor binding compared to hydroxyl- or methoxy-substituted analogs .

Properties

IUPAC Name |

2-amino-1-(2-chlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVCPECMDGTDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1Cl)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-Amino-1-(2-chlorophenyl)-1-propanol, differing in substituents, stereochemistry, or functional groups:

Metaraminol (2-Amino-1-(3-hydroxyphenyl)-1-propanol)

- CAS : 54-49-9

- Molecular Formula: C₉H₁₃NO₂

- Molecular Weight : 167.21 g/mol

- Key Differences :

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol

- CAS : 1323966-28-4

- Molecular Formula: C₉H₁₁ClFNO

- Molecular Weight : ~219.65 g/mol (calculated)

- Key Differences: Chlorine and fluorine substituents at the 2- and 6-positions of the phenyl ring. Applications: Investigated in pharmaceutical research for targeted therapies .

DL-2-Amino-1-propanol

- CAS : 6168-72-5

- Molecular Formula: C₃H₉NO

- Molecular Weight : 76.12 g/mol

- Key Differences :

S(+)-2-Amino-1-propanol-3,3,3-d₃ (Deuterated Derivative)

- CAS: Not explicitly listed

- Molecular Formula: C₃H₃D₆NO

- Molecular Weight : 78.12 g/mol

- Key Differences :

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|---|

| 2-Amino-1-(2-chlorophenyl)-1-propanol | Not available | C₉H₁₀ClNO | ~183.64 (calculated) | 2-chlorophenyl, amino | Research intermediate |

| Metaraminol | 54-49-9 | C₉H₁₃NO₂ | 167.21 | 3-hydroxyphenyl, amino | Vasopressor (α-adrenergic) |

| 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol | 1323966-28-4 | C₉H₁₁ClFNO | ~219.65 | 2-chloro-6-fluorophenyl | Pharmaceutical research |

| DL-2-Amino-1-propanol | 6168-72-5 | C₃H₉NO | 76.12 | None (simple amino alcohol) | Organic synthesis |

| S(+)-2-Amino-1-propanol-3,3,3-d₃ | Not available | C₃H₃D₆NO | 78.12 | Deuterated methyl group | Isotopic labeling studies |

Physicochemical and Pharmacological Insights

- Stereochemical Effects : Chiral analogs (e.g., deuterated or enantiomeric forms) demonstrate the importance of stereochemistry in biological activity. For instance, deuterated derivatives show enhanced metabolic stability in preclinical models .

- Synthetic Utility: Compounds like DL-2-Amino-1-propanol serve as precursors for complex molecules, while halogenated variants (e.g., 2-chloro-6-fluorophenyl) are tailored for targeted drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.